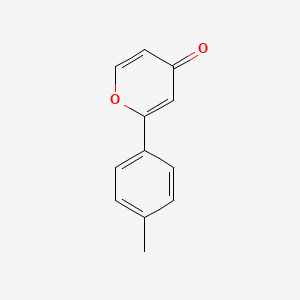

2-(4-Methylphenyl)-4H-pyran-4-one

Description

Contextual Significance of 4H-Pyran-4-one Core Structures in Organic Chemistry

The 4H-pyran-4-one, or γ-pyrone, ring system is a significant heterocyclic scaffold in organic and medicinal chemistry. wikipedia.orgresearchgate.net This six-membered ring containing an oxygen atom and a ketone group is a core component of numerous natural products, including compounds like kojic acid, maltol, and the broad class of flavonoids. wikipedia.org The prevalence of this structure in nature suggests its utility as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets.

The chemical properties of the 4H-pyran-4-one core, such as its ability to participate in various chemical reactions, make it a versatile building block in organic synthesis. mdpi.com Researchers have developed numerous methods for the synthesis of pyran derivatives, often through multicomponent reactions that allow for the efficient construction of molecular libraries with diverse substitutions. organic-chemistry.orgnih.govnih.gov These synthetic strategies are crucial for exploring the structure-activity relationships of pyran-based compounds. nih.gov

Overview of the Chemical Compound's Position within Pyranone Research

Research into pyranones is extensive, with a significant focus on their potential as biologically active agents. ontosight.ai The 4H-pyran framework is associated with a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. nih.govchemsynthesis.com

2-(4-Methylphenyl)-4H-pyran-4-one falls within the subclass of 2-aryl-4H-pyran-4-ones. The introduction of an aryl group at the 2-position of the pyrone ring is a common strategy in medicinal chemistry to explore and modulate biological activity. While specific research focused solely on this compound is limited in publicly accessible literature, the broader class of 2-aryl-pyranones is a subject of academic inquiry. For instance, related structures are investigated for their potential as inhibitors of specific enzymes or as anticancer agents. ontosight.ai The synthesis of various 2-aryl-4H-thiochromen-4-ones, the sulfur analogues of these pyranones, via cross-coupling reactions highlights the ongoing interest in this structural motif for pharmaceutical research. nih.gov

Rationale and Scope of Academic Inquiry into this compound

The academic inquiry into compounds like this compound is driven by the established biological significance of the 4H-pyran-4-one scaffold. researchgate.net The primary rationale is the exploration of new chemical space for drug discovery. By synthesizing and evaluating novel derivatives, researchers aim to identify compounds with improved potency, selectivity, or novel mechanisms of action.

The scope of such inquiry typically involves:

Synthesis: Developing efficient and versatile synthetic routes to create libraries of related compounds. General methods for creating 4H-pyrans often involve tandem reactions like Knoevenagel condensation followed by Michael addition and cyclization. nih.govnih.gov

Biological Screening: Testing the synthesized compounds in a variety of assays to determine their biological effects. For example, many 4H-pyran derivatives have been evaluated for their antioxidant and cytotoxic activities against cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the molecular structure, such as the nature and position of substituents on the phenyl ring, affect the biological activity. This information guides the design of next-generation compounds with enhanced therapeutic properties.

While detailed research findings for this compound are not widely published, its structure represents a logical target for investigation within the broader context of pyranone chemistry and its potential applications in medicine.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143424-75-3 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(4-methylphenyl)pyran-4-one |

InChI |

InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3 |

InChI Key |

MMBXEVINJVUCFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Methylphenyl 4h Pyran 4 One and Analogous 4h Pyran 4 Ones

Mechanistic Investigations of Formative Reactions

The formation of the 4H-pyran-4-one core is predicated on the strategic cyclization of acyclic precursors. The design of these precursors and the mechanistic pathways governing their transformation are crucial for achieving high efficiency and selectivity.

Cyclization Reactions and Precursor Design

The classical approach to 2-aryl-4H-pyran-4-ones often involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. A common strategy is the condensation of a β-diketone with an aryl-substituted precursor. For instance, the reaction of an appropriately substituted benzaldehyde (e.g., 4-methylbenzaldehyde) with a 1,3-dicarbonyl compound in the presence of a catalyst can initiate a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to afford the desired 4H-pyran-4-one. nih.govnih.gov

The design of the precursor is paramount. For the synthesis of 2-(4-Methylphenyl)-4H-pyran-4-one, a key precursor can be a chalcone derivative, specifically (2E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, which can be synthesized from 2-hydroxyacetophenone and 4-methylbenzaldehyde. researchgate.netnih.gov Subsequent oxidative cyclization of this chalcone intermediate, often mediated by reagents like iodine in DMSO, leads to the formation of the pyranone ring.

Another important class of precursors are alk-4-yn-1-ones. The regioselectivity of the cyclization of these precursors is highly dependent on their substitution pattern. Gold-catalyzed cyclization of alk-4-yn-1-ones bearing two substituents at the C-3 position typically undergoes a 6-endo-dig cyclization to yield 4H-pyrans. researchgate.net This highlights the importance of precursor design in directing the reaction towards the desired heterocyclic system.

A plausible mechanism for the formation of 2-amino-4H-pyran derivatives, which are structurally related to the target compound, involves the initial Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile), followed by a Michael addition of a 1,3-dicarbonyl compound to the resulting α,β-unsaturated intermediate. The final step is an intramolecular cyclization with subsequent tautomerization to yield the stable 4H-pyran ring. wikipedia.org

Transition Metal-Catalyzed Annulations and Cyclizations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high atom economy and functional group tolerance. Several metals have been successfully employed for the synthesis of 4H-pyran-4-ones.

Palladium catalysis is a powerful tool for the construction of 2-aryl-4H-pyran-4-ones. A prominent strategy involves a tandem Sonogashira coupling and cyclization reaction. The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgyoutube.com

In the context of 4H-pyran-4-one synthesis, this can be envisioned by coupling an aryl halide (e.g., a derivative of 4-iodotoluene) with a suitably functionalized alkyne precursor that contains a carbonyl group. The resulting coupled product can then undergo an intramolecular cyclization to form the pyranone ring. The mechanism of the Sonogashira coupling itself involves two interconnected catalytic cycles for palladium and copper. nih.gov The palladium cycle includes oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate. organic-chemistry.orgyoutube.comnih.gov

Palladium-catalyzed carbonylative Sonogashira coupling of aryl thianthrenium salts with aliphatic alkynes has also been developed for the synthesis of alkynones, which are key precursors for furanones and could be adapted for pyranone synthesis. nih.gov

A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids using a palladium(II) catalyst, which demonstrates the versatility of palladium catalysis in synthesizing related heterocyclic structures. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Aryl Halide, Terminal Alkyne | Aryl-substituted Alkyne | Mild reaction conditions, broad substrate scope. organic-chemistry.orglibretexts.org |

| Carbonylative Sonogashira Coupling | Palladium Catalyst | Aryl Thianthrenium Salt, Aliphatic Alkyne, CO | Alkynone | Good yields with broad functional group tolerance. nih.gov |

Nickel-catalyzed [2+2+2] cycloaddition reactions provide a highly efficient and atom-economical route to α-pyrones. This methodology involves the cocyclization of a diyne with carbon dioxide (CO₂). nih.gov The use of a nickel(0) catalyst, often in the presence of an N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), allows the reaction to proceed under mild conditions, using only atmospheric pressure of CO₂. nih.gov

The reaction is versatile, accommodating a range of substituted diynes. The mechanism is thought to involve the oxidative coupling of the two alkyne moieties to the nickel center, followed by the insertion of CO₂ and subsequent reductive elimination to afford the pyrone product and regenerate the active Ni(0) catalyst. Stereochemical studies of related nickel-catalyzed [4+2+1] cycloadditions provide evidence for mechanisms involving the formation and rearrangement of divinylcyclopropanes. nih.gov

| Catalyst System | Reactants | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ni(COD)₂, IPr ligand | Diyne, CO₂ | α-Pyrone | 1 atm CO₂, mild temperature | Excellent |

Ruthenium and rhodium complexes are effective catalysts for oxidative annulation reactions involving C-H bond activation, providing a direct method for the synthesis of fused heterocyclic systems.

Ruthenium-catalyzed oxidative annulation has been utilized for the synthesis of various nitrogen-containing heterocycles, and this strategy can be extended to oxygen heterocycles. figshare.comresearchgate.net For example, the ruthenium-catalyzed oxidative annulation of ketimines with alkynes proceeds via a carboxylate-assisted C-H activation mechanism. rsc.org A ruthenium(II)-catalyzed direct oxidative (4+3) C-H/C-H annulation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones with allyl alcohol has also been reported, showcasing the potential for constructing complex fused systems. researchgate.netnih.govmdpi.com While direct examples for the synthesis of 2-aryl-4H-pyran-4-ones are less common, the underlying principles of C-H activation and annulation are applicable.

Rhodium-catalyzed oxidative annulation is another powerful tool. For instance, rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes using molecular oxygen as the sole oxidant has been achieved. nih.gov The mechanism is proposed to involve ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov Efficient access to pyranoisoquinoline derivatives has been developed via rhodium-catalyzed double C-H functionalization of phenyl oxadiazoles and diazo compounds. nih.gov These examples demonstrate the capability of rhodium catalysts to mediate complex annulation cascades for the formation of pyran-containing fused rings.

Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally effective for the cycloisomerization of enynes and other unsaturated systems containing heteroatoms. The synthesis of 4H-pyrans can be achieved through the gold-catalyzed cycloisomerization of alk-4-yn-1-ones. researchgate.net The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material. Substrates with two substituents at the C-3 position favor a 6-endo-dig cyclization pathway to form 4H-pyrans. researchgate.net

The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the activated alkyne. This leads to the formation of a vinyl gold intermediate, which upon protonolysis, yields the 4H-pyran product and regenerates the gold catalyst. Gold-catalyzed oxidative cycloalkoxylation of alkynes has also been reported for the synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones. monash.edu Furthermore, a gold(I)-catalyzed synthetic approach to α-pyrones from 1,6-diyne propiolates has been developed, proceeding through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by a 6-endo-dig cyclization.

| Precursor | Catalyst | Cyclization Mode | Product | Key Factor |

|---|---|---|---|---|

| Alk-4-yn-1-one | Gold(I) complex | 6-endo-dig | 4H-Pyran | Two substituents at C-3. researchgate.net |

| 1,6-Diyne propiolate | Gold(I) complex | 6-endo-dig | α-Pyrone | Follows a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. |

N-Heterocyclic Carbene (NHC)-Catalyzed Processes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, enabling the synthesis of complex molecules with high efficiency and stereoselectivity. Their utility in the synthesis of 4H-pyran-4-ones is particularly noteworthy, offering novel pathways to these important heterocyclic scaffolds.

[3+3] Atroposelective Annulations

A significant advancement in the synthesis of axially chiral compounds is the use of NHCs in [3+3] atroposelective annulations. This methodology has been successfully applied to the synthesis of axially chiral α-pyrone-aryls through the reaction of cyclic 1,3-diones with ynals. d-nb.infokaust.edu.sarepec.org In the presence of an NHC precatalyst, a base, a Lewis acid, and an oxidant, a catalytic carbon-carbon bond formation occurs, yielding the desired products in moderate to good yields and with high enantioselectivities. d-nb.infokaust.edu.sa The key to this transformation is the in situ generation of alkynyl acyl azolium intermediates, which then participate in the atroposelective assembly of the biaryl axis. d-nb.info

Another example of NHC-catalyzed [3+3] annulation involves the reaction of β-ketoesters with enynals. This process provides a facile route to pentasubstituted 4H-pyran derivatives under mild conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction proceeds through a regioselective activation of the ynal by the NHC catalyst. organic-chemistry.orgorganic-chemistry.org

Oxidative Annulations and Cyclizations

Oxidative NHC catalysis provides a versatile platform for the synthesis of various heterocyclic compounds, including pyranones. This approach often involves the generation of a Breslow intermediate from an aldehyde and the NHC, followed by oxidation to an acyl azolium species. nih.gov This reactive intermediate can then undergo annulation reactions with suitable partners.

For instance, the helicoselective and divergent synthesis of pyran-2-one-fused nih.govhelicenoids and repec.orghelicenoids has been achieved through an NHC-organocatalytic (3+3) annulation reaction. researchgate.net In a different application, the synthesis of 3-benzoyl flavanones has been accomplished via an NHC-bound o-quinone methide intermediate, which undergoes a [4+2] cyclization with chalcones. nih.gov Furthermore, NHC-catalyzed [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones has been developed for the synthesis of highly substituted 4H-pyran derivatives, noted for its use of readily available starting materials and mild reaction conditions. organic-chemistry.orgacs.org

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. For the synthesis of this compound and its analogs, several green approaches have been investigated.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ijacskros.comwordpress.com The synthesis of symmetrical 4H-pyran-4-ones has been achieved through a simple, fast, and efficient solvent-free microwave-assisted one-pot procedure using polyphosphoric acid or diphosphorus pentoxide. scielo.br This method aligns with green chemistry principles by avoiding the use of volatile organic solvents.

The application of microwave irradiation has also been shown to dramatically decrease the reaction times for the synthesis of 2-formimidate-3-carbonitrile derivatives bearing 4H-pyran and dihydropyridine moieties, from hours to minutes, while maintaining comparable yields to solvothermal methods. mdpi.com The efficiency of microwave-assisted synthesis is further highlighted in the preparation of 4H-pyrano[2,3-c]pyrazoles, where reactions were completed in under five minutes in the presence of a base catalyst and methanol as a solvent. nanobioletters.com

Optimization of Microwave-Assisted Synthesis of 4-arylazo-5-hydroxy-benzamide derivatives

| Entry | Solvent | Heating Method | Time | Yield of 3a (%) | Yield of 4a (%) |

|---|---|---|---|---|---|

| 1 | Methanol | Thermal | 2 h | 50 | 40 |

| 1 | Methanol | Microwave | 3 min | 65 | 28 |

| 7 | 1,4-Dioxane | Thermal | - | 84 | 10 |

| 7 | 1,4-Dioxane | Microwave | - | 95 (chemoselective) | - |

| 8 | 1,4-Dioxane (at rt) | Conventional | - | 48 | 40 |

| 8 | 1,4-Dioxane (at rt) | Microwave | - | 60 | 25 |

Data adapted from a study on the chemoselective synthesis of 2-arylazo-biphenyl-4-carboxamides. nih.gov

Flow Chemistry and Continuous Processing Techniques

Continuous flow chemistry is a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. nih.govmdpi.cominnovation.caaurigeneservices.com This approach involves the continuous pumping of reagents through a reactor, where the chemical transformation occurs. aurigeneservices.com The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to faster reaction rates and often higher yields and selectivity. innovation.canih.gov

Heterogeneous Catalysis with Nanomaterials

The use of heterogeneous catalysts, particularly those based on nanomaterials, is a cornerstone of green chemistry. These catalysts offer advantages such as high catalytic activity, ease of separation from the reaction mixture, and recyclability, which are economically and environmentally beneficial. nih.gov

Several types of nanomaterials have been successfully employed as catalysts for the synthesis of 4H-pyran derivatives. For instance, magnetite (Fe3O4) nanoparticles have been used as a heterogeneous catalyst for the synthesis of pyran and pyrimidine analogues. nih.gov Copper ferrite (CuFe2O4) magnetic nanoparticles have also been demonstrated as an efficient and reusable catalyst for the one-pot, three-component synthesis of functionalized 4H-pyran derivatives in ethanol (B145695) at room temperature. thieme-connect.com This catalyst could be easily recovered using an external magnet and reused multiple times without a significant loss in activity. thieme-connect.com Similarly, palladium nanoparticles have been utilized as a ligand-free, reusable catalyst for the synthesis of various pyran derivatives. researchgate.net The development of bionanocatalysts, such as starch-supported CuFe2O4, further enhances the eco-friendly nature of these synthetic methods. royalsocietypublishing.org

Comparison of Catalysts for the Synthesis of 4H-Pyran Derivatives

| Entry | Catalyst | Time | Yield (%) |

|---|---|---|---|

| 1 | Acetic acid | 12 h | Intermediate |

| 2 | Piperidine (B6355638) | 2 h | 40 |

| 3 | None | 12 h | 0 |

| 4 | Al2O3 | 8 h | 50 |

| 5 | MgO | 10 h | 60 |

| 6 | CaO | 7 h | 42 |

| 7 | Nd2O3 | 45 min | 93 |

Data from a study on the one-pot synthesis of 4H-pyran derivatives. mjbas.com

Regiochemical and Stereochemical Control in Pyranone Formation

Achieving precise control over the substitution pattern (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of modern organic synthesis. In the context of 4H-pyran-4-one synthesis, several methodologies have been developed to address these challenges, enabling the preparation of specific isomers with high selectivity.

One of the most powerful tools for the stereocontrolled synthesis of pyranone precursors is the asymmetric hetero-Diels-Alder reaction . This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as an aldehyde or a ketone, often catalyzed by a chiral Lewis acid. For instance, the reaction of Danishefsky's diene with aldehydes in the presence of chiral catalysts can produce 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity. These dihydropyranones can then be converted to the corresponding 4H-pyran-4-ones. The use of chiral bis(oxazoline)-metal complexes as catalysts has been shown to afford the hetero-Diels-Alder product in good yield and enantiomeric excess nih.gov. For example, the reaction of methyl glyoxylate and Danishefsky's diene catalyzed by a chiral bis(oxazoline)copper(II) triflate complex can yield the corresponding cycloadduct with significant enantioselectivity nih.gov. While not specifically detailed for this compound, this methodology provides a clear pathway to access chiral 2-aryl-4H-pyran-4-one derivatives.

Table 1: Examples of Chiral Catalysts in Asymmetric Hetero-Diels-Alder Reactions for Pyranone Synthesis

| Catalyst System | Dienophile | Diene | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Bis(oxazoline)-Cu(OTf)₂ | Methyl glyoxylate | Danishefsky's diene | 2,3-Dihydro-4H-pyran-4-one | 72% | nih.gov |

| [Sc(OTf)₃/pybox] Complex | Methyl (E)-4-aryl-2-oxo-3-butenoates | Enol silyl ethers | Hexahydro-4H-chromen-2-carboxylate | >95% | researchgate.net |

Regiochemical control in the synthesis of 2,5-disubstituted-4H-pyran-4-ones can be achieved through various strategies, including the careful selection of starting materials and reaction conditions. For instance, the palladium-catalyzed cross-coupling reaction of 5-bromo-3-hydroxy-4H-pyran-4-ones with arylboronic acids provides a regioselective route to 5-aryl-3-hydroxy-4H-pyran-4-ones clockss.org. This highlights how functionalization of the pyranone ring at a specific position allows for the controlled introduction of substituents.

Another approach to regioselectivity involves the cyclization of carefully designed acyclic precursors. For example, the reaction of acetylketene, generated in situ, with terminal alkynes in the presence of a gold(I) catalyst can lead to the formation of 2-methyl-pyran-4-one derivatives with high regioselectivity.

Synthesis of Structurally Modified 4H-Pyran-4-one Derivatives (e.g., Fluorinated Analogues)

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the synthesis of fluorinated 4H-pyran-4-one derivatives is an area of active research.

A convenient and general method for the direct synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones has been developed based on the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones nih.gov. This method involves a bromination/dehydrobromination sequence and is applicable to a range of aryl substituents. The resulting 2-aryl-6-(trifluoromethyl)-4-pyrones are valuable building blocks for the synthesis of more complex fluorinated azaheterocycles nih.gov.

The synthesis of these trifluoromethylated pyrones can be achieved via different methods, with the yields depending on the specific reaction conditions and substrates used nih.gov.

Table 2: Synthesis of 2-Aryl-6-(trifluoromethyl)-4-pyrones via Oxidative Cyclization

| Aryl Group (Ar) | Method | Yield (%) | Reference |

| Phenyl | B | 48 | nih.gov |

| 4-Fluorophenyl | A | 69 | nih.gov |

| 4-Chlorophenyl | A | 71 | nih.gov |

| 4-Bromophenyl | A | 65 | nih.gov |

| 4-Nitrophenyl | C | 42 | nih.gov |

Method A: Bromine in C₆H₆, then Et₃N in acetone. Method B: Bromine in CH₂Cl₂, then Et₃N in acetone. Method C: Bromine in CH₂Cl₂, then pyridine at 100 °C.

Beyond trifluoromethyl groups, other fluorinated analogues are also of interest. While specific methods for the direct synthesis of 2-(4-Methylphenyl)-3-fluoro-4H-pyran-4-one or its 5-fluoro isomer are not extensively detailed in the literature, general strategies for the synthesis of fluorinated heterocycles can be adapted. These may include the use of fluorinated building blocks in the pyranone synthesis or the direct fluorination of a pre-formed pyranone ring using electrophilic or nucleophilic fluorinating agents. The synthesis of 2-perfluoroalkyl-4H-pyran-4-ones has been reviewed, highlighting various synthetic approaches for this class of compounds researchgate.net.

The synthesis of 2,6-dicyano-4-pyrone and its subsequent reactions provide a platform for introducing fluorine-containing substituents. For example, the reaction with trifluoroacetic anhydride can be employed to generate trifluoromethylated heterocyclic systems derived from the pyranone core acs.org.

Theoretical and Computational Chemistry Studies of 2 4 Methylphenyl 4h Pyran 4 One

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Further experimental and computational research is required to characterize 2-(4-Methylphenyl)-4H-pyran-4-one and provide the specific data points requested in the outline.

Studies on Aromaticity, Tautomerism, and Electronic Delocalization

Theoretical and computational chemistry studies provide significant insights into the fundamental electronic properties of this compound. These investigations focus on the concepts of aromaticity, the potential for tautomeric forms, and the extent of electron delocalization within the molecule, all of which are crucial for understanding its stability, reactivity, and spectroscopic characteristics. While specific computational studies exclusively targeting this compound are not extensively documented in the literature, valuable inferences can be drawn from theoretical work on the parent 4H-pyran-4-one and its derivatives.

Aromaticity of the 4H-Pyran-4-one Ring

The aromaticity of the 4H-pyran-4-one core is a subject of considerable theoretical interest. Unlike classic aromatic systems such as benzene, the pyran-4-one ring does not exhibit strong aromatic character. Computational studies on 4H-pyran-4-one and its analogues suggest that the ring system possesses low aromaticity scite.ai. This is primarily due to the presence of the sp³-hybridized carbon at position 4 and the carbonyl group, which disrupt the continuous delocalization of π-electrons around the ring.

Aromaticity is often evaluated computationally using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for instance, measure the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity and positive values indicating anti-aromaticity. For the parent 4H-pyran-4-one, these indices generally point towards a non-aromatic or weakly aromatic nature.

The introduction of a 4-methylphenyl substituent at the 2-position is expected to influence the electronic structure of the pyran-4-one ring. The phenyl group can engage in π-conjugation with the double bond at the 2-position of the pyran ring, potentially enhancing electronic delocalization to some extent. However, this interaction is not anticipated to induce significant aromaticity in the 4H-pyran-4-one ring itself. DFT studies on related azo-linked 4H-pyran dyes have shown that substituents can modulate the NICS values of the pyran ring, though the changes are often modest.

Table 1: Representative Aromaticity Indices for Heterocyclic Systems

| Compound | Aromaticity Index | Typical Calculated Value Range | Aromatic Character |

|---|---|---|---|

| Benzene | NICS(0) | -8 to -10 ppm | Aromatic |

| Benzene | HOMA | ~0.98 | Aromatic |

| 4H-Pyran-4-one | NICS(0) | Close to 0 ppm | Non-aromatic/Weakly aromatic |

Note: This table presents typical values for parent compounds to provide context. Specific values for this compound would require dedicated computational studies.

Tautomerism in this compound

Tautomerism represents an equilibrium between two or more interconverting structural isomers. For this compound, several potential tautomeric forms could be considered, primarily involving proton transfer. The most significant of these would be the keto-enol tautomerism, leading to the formation of a 4-hydroxypyrylium cation, and the potential for ring-opening or rearrangement to other isomeric forms.

Computational studies on analogous systems, such as 4-pyridones, have shown that the position of the tautomeric equilibrium is highly sensitive to the electronic nature of the molecule, substituent effects, and the surrounding solvent environment nih.govresearchgate.netrsc.orgbohrium.com. In the case of this compound, the 4H-pyran-4-one form is overwhelmingly the most stable tautomer. The high energy barrier to disrupt the conjugated system and form a less stable enol or other isomeric form makes the contribution of alternative tautomers negligible under normal conditions.

The stability of the 4H-pyran-4-one structure is reinforced by the delocalization of the oxygen lone pair and the π-electrons of the double bonds, even if it does not result in full aromaticity. Theoretical calculations would be necessary to quantify the energy differences between the potential tautomers of this compound, but it is expected that the 4-oxo form would be significantly lower in energy.

Electronic Delocalization

Electronic delocalization in this compound is a key feature of its electronic structure. While not fully aromatic, the pyran-4-one ring does exhibit a degree of π-electron delocalization. This is evident from the planarity of the ring and the bond lengths, which are intermediate between typical single and double bonds.

The presence of the 4-methylphenyl group at the 2-position extends the conjugated system. This allows for electronic communication between the phenyl ring and the pyran-4-one moiety. The electron-donating nature of the methyl group on the phenyl ring can further influence this delocalization, potentially increasing the electron density in the conjugated system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylphenyl)-4H-pyran-4-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted diketones with aldehydes or via multi-component reactions (MCRs). For example, potassium fluoride-catalyzed reactions between α,β-unsaturated ketones and electron-deficient dienophiles can yield pyran-4-one derivatives . Solvent choice (e.g., dichloromethane or ethanol) and temperature (60–100°C) critically affect regioselectivity and purity. Post-synthesis purification often involves column chromatography (SiO₂, pentane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the aromatic proton environment and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 327.1596 for a styryl-substituted analog) . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations. X-ray crystallography resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How does the methylphenyl substituent influence the compound’s stability under varying pH conditions?

- Methodology : Stability assays in buffered solutions (pH 3–10) monitored via UV-Vis spectroscopy reveal that the methyl group enhances steric protection of the pyranone ring, reducing hydrolysis rates compared to unsubstituted analogs. Accelerated degradation studies (40–60°C) coupled with HPLC analysis quantify half-life differences .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound derivatives?

- Methodology : Orthogonal assays (e.g., DPPH radical scavenging vs. ROS generation in cell cultures) clarify context-dependent effects. Molecular docking studies predict interactions with redox-sensitive enzymes like NADPH oxidase, while electron paramagnetic resonance (EPR) tracks free radical intermediates . Dose-response curves and time-resolved assays differentiate therapeutic windows from cytotoxic thresholds.

Q. How can regioselective functionalization of the pyranone core be achieved for SAR studies?

- Methodology : Directed ortho-metalation (DoM) using lithium amides enables selective C-3 or C-5 substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkynyl groups at the 6-position. Computational modeling (DFT) predicts electronic effects of substituents on reactivity .

Q. What advanced catalytic systems improve enantioselective synthesis of chiral pyran-4-one derivatives?

- Methodology : Chiral organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) induce asymmetry during cycloadditions. Asymmetric Michael additions to α,β-unsaturated pyranones achieve >90% enantiomeric excess (ee), validated by chiral HPLC .

Q. How do intermolecular interactions in crystal lattices affect the compound’s photophysical properties?

- Methodology : Single-crystal X-ray diffraction identifies π-π stacking and hydrogen-bonding motifs. Time-dependent density functional theory (TD-DFT) correlates these interactions with shifts in fluorescence emission maxima. Solvatochromic studies in polar/aprotic solvents further elucidate environment-dependent behavior .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported cytotoxicity data across cell lines?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate via multiple viability assays (MTT, resazurin, ATP luminescence). Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies cell-specific uptake/efflux differences .

Q. What computational tools predict metabolic pathways of this compound in vivo?

- Methodology : Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism (e.g., hydroxylation at the methylphenyl group, glucuronidation). Comparative LC-MS/MS analysis of hepatic microsomal incubations confirms predicted metabolites .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.